molecular formula C13H18ClNO2 B13582277 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoicacidhydrochloride

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoicacidhydrochloride

Cat. No.: B13582277
M. Wt: 255.74 g/mol
InChI Key: AAXWHBWMRPPDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry and pharmacological research due to its potential therapeutic properties .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-2-12(13(15)16)14-8-7-10-5-3-4-6-11(10)9-14;/h3-6,12H,2,7-9H2,1H3,(H,15,16);1H

InChI Key

AAXWHBWMRPPDQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl

Origin of Product

United States

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